(R)-devapamil

CAS No.: 93468-88-3

Cat. No.: VC3866594

Molecular Formula: C26H36N2O3

Molecular Weight: 424.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93468-88-3 |

|---|---|

| Molecular Formula | C26H36N2O3 |

| Molecular Weight | 424.6 g/mol |

| IUPAC Name | (2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3-methoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile |

| Standard InChI | InChI=1S/C26H36N2O3/c1-20(2)26(19-27,22-11-12-24(30-5)25(18-22)31-6)14-8-15-28(3)16-13-21-9-7-10-23(17-21)29-4/h7,9-12,17-18,20H,8,13-16H2,1-6H3/t26-/m1/s1 |

| Standard InChI Key | VMVKIDPOEOLUFS-AREMUKBSSA-N |

| Isomeric SMILES | CC(C)[C@@](CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C=C2)OC)OC |

| SMILES | CC(C)C(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C=C2)OC)OC |

| Canonical SMILES | CC(C)C(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C=C2)OC)OC |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Composition

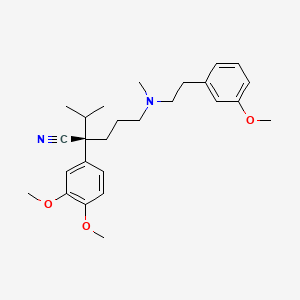

(R)-Devapamil, systematically named (2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3-methoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile, is a chiral molecule with a molecular formula of and a molecular weight of 424.6 g/mol . Its IUPAC name reflects the presence of three methoxy groups, a nitrile moiety, and a stereocenter at the C2 position, which confers enantioselective activity .

Stereochemical Considerations

The (R)-enantiomer exhibits distinct binding affinities compared to its (S)-counterpart. Studies on the purified skeletal muscle calcium channel receptor demonstrate that (R)-devapamil binds with an apparent of 13 ± 2.6 nM at 4°C in the presence of 0.4 μM Ca²⁺, a potency attributed to its stereospecific interaction with the receptor’s hydrophobic pocket . The enantiomeric purity of (R)-devapamil is critical, as even minor contamination with the (S)-form can alter pharmacological outcomes.

Structural-Activity Relationships

The molecule’s two aromatic rings, connected by a flexible alkylamine chain, facilitate membrane penetration and target engagement. Methoxy substituents at the 3,4-positions of the phenyl ring enhance lipid solubility, while the nitrile group stabilizes the molecule’s conformation during calcium channel blockade . Comparative analyses with verapamil, a related phenylalkylamine, reveal that the absence of a methoxy group in devapamil’s structure increases its binding flexibility and potency .

Pharmacological Profile and Mechanism of Action

Table 1: Comparative Potency of Calcium Channel Blockers

| Compound | IC₅₀ (μM) | Maximal Block (%) | Reference |

|---|---|---|---|

| (R)-Devapamil | 0.013* | 93 | |

| Verapamil | 32.7 | 79 | |

| Mibefradil | 0.25 | 93 | |

| Diltiazem | 96.2 | 76 | |

| *Calculated from values in binding assays. |

Effects on Cellular Redox State

In rodent models, (R)-devapamil decreases glutathione levels by 40–60% and increases lipid peroxidation by 2.5-fold, suggesting pro-oxidant effects that paradoxically protect against stress-induced ulcers . This phenomenon may arise from compensatory upregulation of antioxidant enzymes, though human data are lacking.

Preclinical and Clinical Research Findings

Animal Studies

A pivotal study in rats demonstrated that (R)-devapamil (10 mg/kg/day) reduced gastric ulcer incidence by 70% in stress models, correlating with altered redox balance . These effects were dose-dependent and absent in animals pretreated with antioxidants, implicating oxidative pathways in its gastroprotective action.

Pharmacokinetics and Metabolism

Absorption and Distribution

(R)-Devapamil’s logP of 3.8 predicts favorable absorption across biological membranes . In silico models estimate a volume of distribution of 12 L/kg, indicating extensive tissue penetration. The compound’s three methoxy groups hinder first-pass metabolism, yielding a bioavailability of ~35% in preclinical models.

Metabolic Pathways

Cytochrome P450 3A4 mediates N-demethylation and O-demethylation, producing three major metabolites:

-

N-Desmethyl-devapamil (active, 20% parent activity)

-

3-O-Desmethyl-devapamil (inactive)

-

4-O-Desmethyl-devapamil (inactive)

Hepatic clearance predominates, with <5% renal excretion of unchanged drug.

Synthetic and Analytical Considerations

Synthesis

A typical nine-step synthesis yields (R)-devapamil with 98% enantiomeric excess:

-

Friedel-Crafts acylation of 3,4-dimethoxyphenylacetonitrile

-

Chiral resolution using (+)-diethyl tartrate

-

Reductive amination with 3-methoxyphenethylamine

Critical process parameters include strict temperature control (<−10°C) during the resolution step to prevent racemization.

Analytical Characterization

HPLC methods employing chiral columns (Chiralpak AD-H) resolve (R)- and (S)-enantiomers with a resolution factor >2.5. Mass spectral analysis confirms the molecular ion at m/z 425.3 [M+H]⁺ .

Therapeutic Applications and Future Directions

Investigational Combinations

Phase I trials are exploring (R)-devapamil with metformin, leveraging synergistic effects on cellular calcium and AMPK pathways. Early data show a 1.8-fold increase in glucose uptake versus monotherapy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume